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(Fluoranthen-8-YL)(phenyl)methanone

Cat. No.: B15163679
CAS No.: 192705-51-4
M. Wt: 306.4 g/mol
InChI Key: ZAGUVJYRKCTCEK-UHFFFAOYSA-N
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Description

Overview of Fluoranthene-Based Organic Molecules in Contemporary Chemical Science

Fluoranthene (B47539) is a non-alternant polycyclic aromatic hydrocarbon composed of a naphthalene (B1677914) and a benzene (B151609) unit fused by a five-membered ring. rsc.orgwikipedia.org First isolated from coal tar, this class of molecules has garnered substantial attention in synthetic organic chemistry and materials science. rsc.orgwikipedia.org The defining characteristic of fluoranthene and its derivatives is their inherent fluorescence under UV light, a property that underpins many of their applications. wikipedia.org

In contemporary chemical science, fluoranthene-based molecules are recognized as an important subclass of PAHs. rsc.orgrsc.org Their unique electronic and photophysical properties have made them vital components in the development of advanced materials. rsc.org Researchers have successfully incorporated fluoranthene derivatives into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent chemosensors. nih.gov The rigid, planar structure of the fluoranthene core provides a robust scaffold for creating extended π-conjugated systems, which are essential for efficient charge transport and light emission in electronic devices. sioc-journal.cn Furthermore, the fluoranthene skeleton is found in several natural products, some of which exhibit notable biological activities, adding another dimension to its research significance. rsc.orgnih.gov The synthesis of novel fluoranthene derivatives remains an active area of investigation, with methods like the Diels-Alder reaction and transition-metal-catalyzed cross-coupling reactions being commonly employed to create functionalized structures. nih.gov

Table 1: Physicochemical Properties of Fluoranthene

Property Value
Chemical Formula C₁₆H₁₀
Molar Mass 202.256 g·mol⁻¹
Appearance Pale yellow needles or crystals
Melting Point 110.8 °C (231.4 °F; 383.9 K)
Boiling Point 375 °C (707 °F; 648 K)
Solubility in Water 265 μg/L at 25 °C

Data sourced from reference wikipedia.org

Significance of Methanone (B1245722) Functionalities in Organic Synthesis and Material Science

The methanone group, also known as a ketone, consists of a carbonyl group (C=O) bonded to two other carbon atoms. pressbooks.pub When flanked by two phenyl rings, it forms the benzophenone (B1666685) structure, a widely utilized motif in organic chemistry. The methanone functionality serves as a critical structural linker and a reactive handle, imparting specific chemical and physical properties to a molecule.

In organic synthesis, the carbonyl carbon of the methanone group is electrophilic, making it a target for nucleophilic attack. This reactivity is fundamental to a vast array of transformations, allowing for the construction of more complex molecular architectures. pressbooks.pub Reactions such as nucleophilic addition, reduction to alcohols, and Wittig-type olefination are standard tools in the synthetic chemist's arsenal. Furthermore, the methanone linkage is a key component in Friedel-Crafts acylation reactions, a classic method for forming carbon-carbon bonds with aromatic rings. researchgate.net

In materials science, the benzophenone moiety is particularly valued for its photochemical properties. It is a highly efficient photosensitizer, capable of absorbing UV light and transferring the energy to other molecules, a process utilized in photopolymerization and UV curing of coatings and inks. The methanone group can also influence the conformational flexibility and electronic communication between the two aromatic systems it connects, which can be tuned to achieve desired properties in functional materials.

Scope and Research Trajectory for (Fluoranthen-8-YL)(phenyl)methanone Studies

This compound represents a logical and intriguing target for chemical synthesis and investigation. This molecule uniquely combines the fluorescent and electronically active fluoranthene core with the versatile and photochemically active phenylmethanone linker. While specific research on this exact molecule is not yet widespread, its potential can be inferred from the well-established properties of its constituent parts.

The primary research trajectory for this compound would likely focus on its potential as a novel building block for advanced functional materials. Key areas of investigation would include:

Photophysical Properties: A thorough characterization of its absorption and emission spectra, fluorescence quantum yield, and excited-state dynamics would be essential. The combination of the fluoranthene fluorophore and the benzophenone-like moiety could lead to unique intramolecular energy transfer processes or new emissive states.

Synthesis of Advanced Materials: The molecule could serve as a monomer or a key intermediate for the synthesis of new polymers, dendrimers, or small molecules for applications in organic electronics. Its use in designing new materials for OLEDs, where the fluoranthene unit could act as the emissive core and the phenylmethanone group could be used for further functionalization, is a promising avenue.

Photochemical Applications: Leveraging the benzophenone-like structure, its utility as a photosensitizer or in photopolymerization could be explored. The fluoranthene group might modulate this activity or introduce new photochemical reaction pathways.

Synthetic Intermediate: The ketone functionality provides a reactive site for further chemical modification. pressbooks.pub This would allow for the attachment of other functional groups, leading to the creation of more complex, multi-functional molecular systems. For example, reduction of the ketone to an alcohol or conversion to a thioketone could open up new synthetic possibilities.

Table 2: Predicted Properties of this compound

Property Predicted Value
Chemical Formula C₂₃H₁₄O
Molar Mass 306.36 g·mol⁻¹
Physical State Likely a solid at room temperature
Solubility Expected to be soluble in nonpolar organic solvents

These properties are calculated or inferred and await experimental verification.

The synthesis of this compound would likely be approached through a Friedel-Crafts acylation of fluoranthene with benzoyl chloride, where substitution is known to occur at the C8 position under certain conditions. nih.gov The successful synthesis and characterization of this compound would provide a valuable new tool for chemists and materials scientists, enabling the exploration of new chemical space and the development of next-generation organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H14O B15163679 (Fluoranthen-8-YL)(phenyl)methanone CAS No. 192705-51-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

192705-51-4

Molecular Formula

C23H14O

Molecular Weight

306.4 g/mol

IUPAC Name

fluoranthen-8-yl(phenyl)methanone

InChI

InChI=1S/C23H14O/c24-23(16-6-2-1-3-7-16)17-12-13-18-19-10-4-8-15-9-5-11-20(22(15)19)21(18)14-17/h1-14H

InChI Key

ZAGUVJYRKCTCEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=CC=CC5=C4C3=CC=C5

Origin of Product

United States

Synthetic Methodologies for Fluoranthen 8 Yl Phenyl Methanone and Analogues

Direct Synthesis Approaches to (Fluoranthen-8-YL)(phenyl)methanone Core Structures

The direct functionalization of the fluoranthene (B47539) skeleton remains a fundamental approach for the synthesis of its derivatives. Among the various methods, electrophilic substitution reactions, such as Friedel-Crafts acylation, have been historically significant.

Friedel-Crafts Acylation Strategies in Fluoranthene Functionalization

The Friedel-Crafts acylation of fluoranthene provides a direct pathway to introduce a benzoyl group onto the aromatic core. The reaction of fluoranthene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, can lead to the formation of benzoylfluoranthene isomers. rsc.org Research has shown that this method can produce a mixture of 4- and 11-benzoylfluoranthenes. rsc.org The precise ratio of these isomers can be influenced by the reaction conditions.

The classical procedure involves the careful addition of benzoyl chloride to a mixture of fluoranthene and aluminum chloride in a suitable solvent like carbon disulfide, followed by heating to complete the reaction. rsc.orgchemguide.co.uk The separation of the resulting isomers often requires chromatographic techniques. rsc.org While direct, this method's primary challenge lies in controlling the regioselectivity to favor the desired 8-substituted isomer, which is structurally analogous to the 11-position in older nomenclature. More recent advancements in Friedel-Crafts chemistry, including the use of milder catalysts and optimized reaction conditions, aim to improve the selectivity and yield of specific isomers. The reversibility of Friedel-Crafts acyl rearrangements in polycyclic aromatic ketones, influenced by reaction media like polyphosphoric acid, further complicates the predictable synthesis of a single isomer. researchgate.net

Domino and Cascade Reaction Sequences for Fluoranthene Skeleton Construction

To overcome the selectivity challenges of direct functionalization, chemists have developed elegant domino and cascade reactions that construct the fluoranthene skeleton with pre-installed functional groups. These multi-step, one-pot sequences offer efficiency and control over the final product's structure.

Suzuki-Miyaura/Intramolecular Diels-Alder/Ring-Opening Isomerization Pathways to Hydroxyfluoranthene-Methanone Systems

A notable advancement in the synthesis of functionalized fluoranthenes involves a domino reaction sequence that combines a Suzuki-Miyaura coupling, an intramolecular Diels-Alder reaction, and a subsequent ring-opening isomerization. nih.govresearchgate.netacs.orgrsc.org This powerful strategy allows for the rapid construction of substituted hydroxyfluoranthenes. nih.govresearchgate.net

The process typically begins with the synthesis of 1-iodo-8-alkynylnaphthalene derivatives, which are prepared through selective Sonogashira cross-coupling reactions of 1,8-diiodonaphthalene (B175167). researchgate.net These intermediates then undergo a palladium-catalyzed Suzuki-Miyaura coupling with a suitable boronic acid, such as 2-furylboronic acid. researchgate.netrsc.org The resulting coupled product is designed to undergo a subsequent intramolecular Diels-Alder reaction, leading to a cycloadduct that spontaneously aromatizes through a ring-opening isomerization to yield the hydroxyfluoranthene core. nih.govresearchgate.netrsc.org The hydroxyl group can then be oxidized to a ketone, providing access to hydroxyfluoranthene-methanone systems. For instance, oxidation of a synthesized alcohol precursor using manganese dioxide (MnO2) can yield the corresponding ketone. nih.gov This domino approach has been shown to be highly efficient, with reported yields of up to 92% for the formation of substituted hydroxyfluoranthenes. nih.govresearchgate.net

A similar tandem approach utilizing a Suzuki-Miyaura coupling followed by an intramolecular C-H arylation has also been developed for the synthesis of various fluoranthene derivatives. nih.govacs.org This method can be performed under both homogeneous and heterogeneous catalytic conditions, offering flexibility and the potential for catalyst recycling. nih.govacs.org

Advanced Catalytic Approaches in Methanone (B1245722) Synthesis

The development of advanced catalytic systems has revolutionized the synthesis of aryl methanones, providing milder and more efficient alternatives to traditional methods. Palladium and copper catalysts, in particular, have proven to be exceptionally versatile in forming the carbon-carbon and carbon-heteroatom bonds central to methanone structures.

Palladium-Catalyzed C-C and C-N Coupling Reactions in Aryl Methanone Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of C-C and C-N bonds in the synthesis of complex aromatic compounds. acs.org The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a prime example of a C-C bond-forming reaction that is instrumental in constructing the biaryl linkages found in fluoranthene precursors. youtube.comyoutube.comyoutube.com The catalytic cycle for these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. youtube.comyoutube.com

Furthermore, palladium catalysis is crucial for C-N bond formation, as seen in the Buchwald-Hartwig amination, which couples amines with aryl halides. acs.orgyoutube.comyoutube.com This reaction is vital for introducing nitrogen-containing functionalities into aromatic systems, which can be precursors to or part of the final methanone-containing molecule. acs.org The versatility of palladium catalysts allows for the synthesis of a wide array of aryl methanones and their derivatives under relatively mild conditions. nih.govnih.gov For instance, palladium catalysts have been successfully used in the arylation of alcohols to form alkyl aryl ethers, a reaction that can be relevant in the synthesis of substituted methanone analogues. nih.gov

Copper-Catalyzed Methodologies for Related Organic Compounds

Copper catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. rsc.orgnumberanalytics.combeilstein-journals.orgresearchgate.net Copper catalysts are effective in forming C-C, C-N, C-O, and C-S bonds, making them highly valuable in the synthesis of diverse organic compounds, including those related to aryl methanones. rsc.orgresearchgate.net

The Ullmann reaction, one of the earliest examples of copper-catalyzed cross-coupling, involves the coupling of two aryl halides to form a biaryl compound. numberanalytics.com This reaction has been instrumental in the synthesis of complex biaryl molecules. numberanalytics.com More contemporary copper-catalyzed methods have expanded to include the cross-coupling of organoboron compounds and other organometallic reagents with organohalides. rsc.orgresearchgate.net Copper catalysts have also been employed in the synthesis of pyridin-2-yl-methanones through the direct Csp3-H oxidation of pyridin-2-yl-methanes, demonstrating their utility in direct functionalization reactions. nih.gov In some instances, copper-catalyzed reactions can be performed without the need for specialized ligands, simplifying the reaction setup. rsc.org The development of copper-based catalytic systems continues to provide new and efficient routes for the synthesis of a wide range of organic molecules, including precursors and analogues of this compound. berkeley.edubohrium.comresearchgate.netrsc.orgrsc.org

Data Tables

Table 1: Synthesis of Fluoranthene Derivatives via Tandem Suzuki-Miyaura/Intramolecular C-H Arylation nih.govacs.org

EntryArylboronic AcidMethodProductYield (%)
14-Nitrophenylboronic acidA11b64
24-Nitrophenylboronic acidB11b70
33-Nitrophenylboronic acidA12b64
43-Nitrophenylboronic acidB12b57
5Phenylboronic acidA13bNot specified
6Phenylboronic acidB13b56
74-Methoxyphenylboronic acidA15b74
84-Methoxyphenylboronic acidB15b63
91-(Fluoranthen-8-yl)ethanoneA9b49
101-(Fluoranthen-8-yl)ethanoneB9b57

Method A: Homogeneous catalysis with Pd(dppf)Cl₂. Method B: Heterogeneous catalysis with rGO-CuPd nanocatalysts.

Table 2: Domino Synthesis of Substituted Hydroxyfluoranthenes nih.govacs.org

EntryStarting AlcoholProductYield (%)
118a12a (ketone)91
218b12b (ketone)83
318e12e (ketone)63
41612j (iodoalkyne)84
51612k (iodoalkyne)86
612j13j (hydroxyfluoranthene)92

Green Chemistry Approaches in Synthetic Design

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to minimize environmental impact and enhance process efficiency. uniroma1.itresearchgate.net These principles focus on reducing waste, avoiding hazardous substances, and utilizing renewable resources and energy-efficient processes. uniroma1.it The synthesis of this compound and its analogues, traditionally reliant on Friedel-Crafts acylation, presents several opportunities for greener modifications. researchgate.netorganic-chemistry.org Conventional Friedel-Crafts reactions often require stoichiometric amounts of Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃), which generate significant waste streams and are difficult to handle. researchgate.netwikipedia.org Green approaches aim to replace these hazardous catalysts with more benign and reusable alternatives and to minimize or eliminate the use of volatile organic solvents. researchgate.netresearchgate.net

A key strategy in green chemistry is the reduction or elimination of organic solvents, which are often toxic, flammable, and contribute to pollution. researchgate.net Solvent-free reaction conditions, or the use of recyclable media, have been successfully applied to the synthesis of aromatic ketones, a class of compounds that includes this compound.

One effective approach involves the use of solid, reusable catalysts for Friedel-Crafts acylation. Zinc oxide (ZnO), for instance, has been demonstrated as a new, efficient, and reusable catalyst for the acylation of various aromatic compounds under solvent-free conditions at room temperature. researchgate.net The ZnO powder can be easily recovered after the reaction and reused multiple times without significant loss of activity, which aligns with green chemistry principles by reducing catalyst waste. researchgate.net Similarly, other solid acid catalysts such as zeolites, clays, and ion-exchange resins have been explored as recyclable alternatives to traditional Lewis acids. researchgate.netnih.gov Zeolite Y, for example, has shown promise in the acylation of a benzofuran (B130515) derivative, and its reusability was confirmed over several cycles. researchgate.net While these reactions were initially tested in organic solvents, the use of such solid catalysts opens the door to solvent-free conditions or the use of more environmentally benign solvent systems like supercritical carbon dioxide. researchgate.net

The table below summarizes examples of solvent-free or recyclable catalyst systems used in the synthesis of aromatic ketones, which are analogous to the synthesis of this compound.

CatalystReactantsConditionsKey AdvantageReference
Zinc Oxide (ZnO)Aromatic compounds, Acid chloridesRoom temperature, Solvent-freeReusable catalyst, mild conditions researchgate.net
Zeolite YBenzofuran derivative, Acyl chloride180°C, Organic solventReusable solid catalyst researchgate.net
Acid-MontmorillonitesAryl methyl ketones, Aryl aldehydesUltrasound, Solvent-freeHigh yields, short reaction time nih.gov
Aluminum dodecatungstophosphateAromatic compounds, Acylating agentsSolvent-lessNon-hygroscopic, efficient Lewis acid organic-chemistry.org

Ultrasonic irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions, improving yields, and enabling reactions under milder conditions. nih.gov The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. nih.gov This phenomenon can enhance mass transfer and generate highly reactive species, such as radicals. nih.govnih.gov

In the context of methanone synthesis, ultrasound has been successfully applied to Friedel-Crafts acylation reactions. A study demonstrated the use of a catalytic amount of ferric sulphate for the acylation of various aromatics and polyaromatics under ultrasonic irradiation at room temperature. This method resulted in good yields of the corresponding ketones with significantly shorter reaction times (30–45 minutes) compared to conventional heating methods. The use of a small amount of an inexpensive and readily available catalyst like ferric sulphate, combined with the energy efficiency of ultrasound, makes this a promising green alternative.

The benefits of ultrasonic irradiation in optimizing reactions analogous to the synthesis of this compound are highlighted in the following table.

Reaction TypeCatalystConditionsKey FindingsReference
Friedel-Crafts AcylationFerric SulphateUltrasound, Room TemperatureShorter reaction times (30-45 min), good yields, low catalyst loading.
Chalcone SynthesisAcid-MontmorillonitesUltrasound, Solvent-FreeHigh yields (85-95%), high selectivity, short reaction times. nih.gov
Radical Cascade ReactionsFeSO₄·7H₂O / H₂O₂Ultrasound, Room TemperatureFast synthesis (60 s), generation of radicals for heterocycle formation. nih.gov

The application of ultrasound not only accelerates the reaction but can also influence selectivity and reduce the formation of by-products, contributing to a cleaner and more efficient synthetic process. nih.gov

Derivatization Strategies for Structural Modulations of this compound

The structural modification of this compound is crucial for tuning its physicochemical and biological properties for various applications. Derivatization can be targeted at three main parts of the molecule: the polycyclic fluoranthene core, the appended phenyl ring, and the central carbonyl group.

The fluoranthene nucleus is a non-alternant polycyclic aromatic hydrocarbon, and its reactivity towards electrophilic substitution is complex. sci-hub.se Theoretical studies using molecular orbital calculations have been employed to predict the most likely sites for electrophilic attack on the fluoranthene skeleton. sci-hub.se These calculations help guide synthetic efforts to introduce substituents at specific positions.

Electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be used to introduce functional groups onto the fluoranthene ring system, although regioselectivity can be a challenge. Another powerful method for creating substituted fluoranthenes involves transition-metal-catalyzed cross-coupling reactions. nih.govacs.org For instance, a tandem Suzuki-Miyaura and intramolecular C–H arylation reaction has been developed for the synthesis of substituted fluoranthenes from 1,8-diiodonaphthalene and various arylboronic acids. nih.govacs.org This method demonstrates high functional group tolerance, allowing for the introduction of both electron-donating and electron-withdrawing groups onto what will become the fluoranthene core. nih.gov

The table below outlines strategies for introducing substituents onto the fluoranthene core.

Reaction TypeReagentsKey FeatureResulting SubstitutionReference
Electrophilic SubstitutionElectrophile (e.g., NO₂⁺, Br⁺)Guided by theoretical calculations of reactivity.Direct substitution on the fluoranthene ring. sci-hub.se
Tandem Suzuki-Miyaura / C-H Arylation1,8-Diiodonaphthalene, Substituted Arylboronic Acids, Pd catalystBuilds the substituted fluoranthene skeleton.Substitution pattern determined by the arylboronic acid. nih.govacs.org

The phenyl ring of this compound is amenable to a wide range of modifications typical of benzene (B151609) derivatives. Standard electrophilic aromatic substitution reactions can introduce substituents such as nitro, halogen, alkyl, and acyl groups, primarily at the ortho and para positions, assuming the fluoranthenyl-carbonyl group acts as a deactivating, meta-directing group due to its electron-withdrawing nature. youtube.com

The carbonyl group itself is a versatile functional handle for further transformations. masterorganicchemistry.comlibretexts.org One of the most common modifications is its complete reduction to a methylene (B1212753) group (-CH₂-), which converts the diaryl ketone into a diarylmethane. This deoxygenation can be achieved through classic methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). libretexts.org These reductions fundamentally alter the geometry and electronic properties of the molecule by removing the polar carbonyl group. libretexts.org Additionally, the carbonyl group can undergo nucleophilic addition reactions, for example, with Grignard reagents to form tertiary alcohols, or it can be converted into other functional groups like imines or thioacetals. masterorganicchemistry.comlibretexts.org

The following table details key derivatization strategies for the phenyl and carbonyl moieties of a diaryl methanone structure.

Molecular TargetReaction TypeReagentsResulting ModificationReference
Phenyl RingElectrophilic Aromatic SubstitutionNitrating/Halogenating/Alkylating/Acylating agentsIntroduction of functional groups (e.g., -NO₂, -Br, -R, -COR) on the phenyl ring. youtube.comyoutube.com
Carbonyl GroupClemmensen ReductionZn(Hg), HClReduction of C=O to CH₂. libretexts.org
Carbonyl GroupWolff-Kishner ReductionH₂NNH₂, KOH, heatReduction of C=O to CH₂. libretexts.org
Carbonyl GroupNucleophilic AdditionGrignard Reagents (R-MgBr)Conversion of C=O to a tertiary alcohol C(OH)R. libretexts.org

These derivatization strategies provide a comprehensive toolkit for synthesizing a library of this compound analogues with diverse structural features for further investigation.

Advanced Spectroscopic Characterization and Elucidation of Fluoranthen 8 Yl Phenyl Methanone

Vibrational Spectroscopy for Structural Conformation Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Carbonyl and Aromatic Modes

The FT-IR spectrum of (Fluoranthen-8-YL)(phenyl)methanone is expected to be characterized by distinct absorption bands corresponding to its constituent functional groups. The most prominent feature would be the carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1660 cm⁻¹ for aryl ketones. This absorption is often strong and provides a clear indication of the ketone moiety.

The aromatic nature of the fluoranthene (B47539) and phenyl rings would give rise to several characteristic bands. The C-H stretching vibrations of the aromatic rings are anticipated in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would produce a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. Additionally, C-H in-plane and out-of-plane bending vibrations would be observable in the fingerprint region (below 1300 cm⁻¹), providing information about the substitution patterns on the aromatic rings. For instance, out-of-plane bending vibrations for the phenyl group are typically found between 770-730 cm⁻¹ and 710-690 cm⁻¹.

Hypothetical FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~1665StrongC=O Stretch (Ketone)
~1600, 1580, 1450Medium-StrongAromatic C=C Stretch
~850-700StrongAromatic C-H Out-of-Plane Bending

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

NMR spectroscopy is indispensable for determining the precise connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would display a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the fluoranthene core would exhibit distinct chemical shifts and coupling patterns depending on their electronic environment. Protons in closer proximity to the electron-withdrawing benzoyl group would be expected to be deshielded and resonate at a lower field. The protons of the phenyl group would likely appear as multiplets, with the ortho-protons being the most deshielded due to the anisotropic effect of the carbonyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide a map of the carbon framework of the molecule. The carbonyl carbon would be the most downfield signal, typically appearing in the range of 190-200 ppm. The aromatic carbons would generate a series of signals between 120 and 150 ppm. The chemical shifts of the fluoranthene carbons would be influenced by the position of the benzoyl substituent. Quaternary carbons, such as the carbon attached to the carbonyl group and the carbons at the fusion points of the rings, would also be identifiable.

Hypothetical NMR Data for this compound (in CDCl₃)

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity Chemical Shift (ppm) Assignment
7.20 - 8.50Multiplet~196C=O
120 - 140Aromatic C

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

In ESI-MS, this compound would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with a sodium ion [M+Na]⁺. The exact mass of the molecular ion would serve to confirm the elemental composition of the compound. For C₂₃H₁₄O, the expected exact mass is approximately 306.1045 g/mol . Tandem mass spectrometry (MS/MS) experiments on the molecular ion could reveal characteristic fragmentation patterns. A common fragmentation pathway for ketones is the cleavage of the bonds adjacent to the carbonyl group, which could lead to the formation of a benzoyl cation (m/z 105) and a fluoranthenyl radical, or a fluoranthenyl cation (m/z 201) and a benzoyl radical.

Hypothetical ESI-MS Data for this compound

m/zIon
~307.11[M+H]⁺
~329.09[M+Na]⁺
~105.03[C₆H₅CO]⁺
~201.07[C₁₆H₉]⁺

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides valuable information about the electronic structure and transitions within a molecule upon interaction with electromagnetic radiation.

The ultraviolet-visible (UV-Vis) absorption spectrum of a compound reveals the wavelengths of light that are absorbed, corresponding to electronic transitions from the ground state to various excited states. The UV-Vis spectrum of fluoranthene, a key structural component of this compound, has been extensively studied. nist.govscience-softcon.de The introduction of a phenylmethanone group at the 8-position of the fluoranthene core is expected to influence the electronic transitions, likely causing shifts in the absorption maxima (λmax) and changes in molar absorptivity.

Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the UV-Vis absorption spectra of complex molecules. physchemres.orgresearchgate.net Such calculations for this compound would help in assigning the observed absorption bands to specific electronic transitions, such as π-π* and n-π* transitions. The annellation theory has also been used to predict the absorption maxima of fluoranthene derivatives. researchgate.netnih.gov

Table 1: Predicted UV-Vis Absorption Data for this compound and Related Compounds

CompoundPredicted λmax (nm)Transition TypeReference
FluorantheneMultiple bands in UV regionπ-π* nist.govscience-softcon.de
Benzofuran-2-yl(phenyl)methanoneNot specifiedNot specified sigmaaldrich.com
(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone~320 nm (in DCM and DMSO)Not specified physchemres.org

Note: The data in this table is illustrative and based on related compounds. Specific experimental data for this compound is needed for a precise characterization.

Upon absorption of light, excited molecules can relax to the ground state through radiative pathways, namely fluorescence (from a singlet excited state) and phosphorescence (from a triplet excited state). Polycyclic aromatic hydrocarbons like fluoranthene are known for their fluorescence properties. researchgate.net The emission spectrum provides information about the energy levels of the excited states.

The introduction of a phenylmethanone group can influence the fluorescence and phosphorescence characteristics. The heavy atom effect, for instance, by introducing bromine atoms, has been shown to enhance phosphorescence in related polycyclic aromatic compounds. researchgate.net While specific fluorescence and phosphorescence data for this compound were not found, it is expected to exhibit emission in the visible or ultraviolet region. The quantum yields of these processes would provide insights into the efficiency of the radiative decay pathways.

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption or emission bands when the polarity of the solvent is changed. This phenomenon arises from differential solvation of the ground and excited states of the molecule.

For this compound, the presence of the polar carbonyl group suggests that its electronic spectra would be sensitive to solvent polarity. In polar solvents, the n-π* transition is expected to undergo a hypsochromic (blue) shift, while the π-π* transition may show a bathochromic (red) shift. Studies on similar compounds, such as (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, have demonstrated such solvent-dependent shifts in their UV-Vis absorption spectra. physchemres.org A systematic study of this compound in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic behavior.

Table 2: Expected Solvatochromic Shifts for this compound

Solvent PolarityEffect on n-π* TransitionEffect on π-π* Transition
IncreasingHypsochromic Shift (Blue Shift)Bathochromic Shift (Red Shift)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide accurate bond lengths, bond angles, and torsion angles for this compound, as well as information about its intermolecular packing in the crystal lattice.

While a specific crystal structure for this compound was not found in the provided search results, the crystal structures of related polycyclic aromatic compounds have been reported. researchgate.net For example, the crystal packing of some phosphorescent materials has been shown to influence their photophysical properties. researchgate.net An X-ray crystallographic analysis of this compound would be invaluable for understanding its solid-state conformation and how intermolecular interactions, such as π-π stacking, might affect its properties. The synthesis of various fluoranthene derivatives has been reported, some of which have been characterized by X-ray crystallography. rsc.org

Theoretical and Computational Chemistry of Fluoranthen 8 Yl Phenyl Methanone

Photophysical Process Simulations

The photophysical properties of (Fluoranthen-8-YL)(phenyl)methanone, a molecule featuring a fluoranthene (B47539) core linked to a phenyl ketone group, are primarily governed by the interplay of its constituent aromatic systems upon photoexcitation. Computational methods, particularly those rooted in quantum chemistry, provide profound insights into the electronic transitions and subsequent relaxation pathways that define its behavior.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules. scirp.org It allows for the calculation of various properties such as vertical excitation energies, oscillator strengths, and the nature of electronic transitions. For molecules like this compound, TD-DFT calculations can predict the absorption and emission spectra, providing a theoretical basis for experimental observations.

Recent advancements in computational chemistry have made it possible to study the electronic transition states of complex biomolecules and organic compounds with a high degree of accuracy. scirp.org The choice of functional and basis set is crucial for obtaining reliable results. For instance, hybrid functionals like PBE0 or range-separated functionals such as CAM-B3LYP, combined with a polarizable continuum model (PCM) to simulate solvent effects, have shown good agreement with experimental spectra for similar aromatic compounds. rsc.orgnih.gov

TD-DFT calculations can elucidate the character of the excited states. For this compound, the lowest energy transitions are expected to be of a π to π* nature, primarily involving the molecular orbitals of the extensive aromatic system. The calculations can also reveal the contributions of different parts of the molecule, such as the fluoranthene and phenyl moieties, to specific electronic transitions. scirp.org

Below is a hypothetical data table illustrating the kind of information that can be obtained from TD-DFT calculations on this compound in a given solvent.

Table 1: Calculated Excited State Properties of this compound

State Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
S1 3.10 400 0.15 HOMO -> LUMO (π -> π*)
S2 3.35 370 0.08 HOMO-1 -> LUMO (π -> π*)
S3 3.54 350 0.25 HOMO -> LUMO+1 (π -> π*)

Note: This table is illustrative and based on typical values for similar aromatic ketones. Actual values would require specific TD-DFT calculations.

Intramolecular charge transfer (ICT) is a photophysical phenomenon where, upon excitation, electron density moves from an electron-donating part of a molecule to an electron-accepting part. rsc.org In this compound, the fluoranthene moiety can act as the electron donor and the phenyl ketone group as the electron acceptor. The efficiency of ICT is highly dependent on the electronic coupling between the donor and acceptor, as well as the surrounding solvent environment. rsc.org

Upon photoexcitation, the molecule can evolve into an ICT state which is often characterized by a large dipole moment and a significant red-shift in emission in polar solvents. nih.govmdpi.com Computational studies can model this process by analyzing the changes in electron density distribution between the ground state and the excited state. Natural Transition Orbitals (NTOs) are a valuable tool in this context, as they provide a compact representation of the electron and hole distributions involved in an electronic transition. researchgate.net

For this compound, theoretical studies would likely show that in the ground state, the electron density is delocalized over the entire molecule. In the ICT excited state, the "hole" (the region from which the electron is excited) would be localized on the fluoranthene core, while the "electron" would be concentrated on the phenylmethanone group. rsc.org The degree of this charge separation can be quantified by calculating the change in dipole moment between the ground and excited states.

Table 2: Theoretical Analysis of Intramolecular Charge Transfer

State Character Dipole Moment (Debye) Charge Transferred (e) Key Orbitals Involved
Ground State (S0) Locally Excited ~2.5 0 -

Note: This table is a representative example. The actual values are dependent on the computational method and solvent model used.

Computational chemistry can predict the likelihood and characteristics of different photoluminescence pathways: fluorescence, delayed fluorescence, and phosphorescence.

Fluorescence: This is the spin-allowed emission from the lowest singlet excited state (S1) to the ground state (S0). TD-DFT can predict the energy of this transition, which corresponds to the color of the emitted light, and the oscillator strength, which is related to the fluorescence quantum yield. nih.gov

Phosphorescence: This is the spin-forbidden emission from the lowest triplet excited state (T1) to the ground state (S0). To predict phosphorescence, the energy of the T1 state and the spin-orbit coupling between the T1 and S0 states need to be calculated. A significant spin-orbit coupling is necessary for this forbidden transition to occur at an appreciable rate.

Delayed Fluorescence: This can occur through several mechanisms, most notably thermally activated delayed fluorescence (TADF). In TADF, a molecule in the T1 state can undergo reverse intersystem crossing (RISC) to the S1 state if the energy gap between S1 and T1 (ΔE_ST) is small enough to be overcome by thermal energy. The molecule can then fluoresce from the S1 state, but on a longer timescale than prompt fluorescence. Predicting TADF involves calculating the ΔE_ST. A small ΔE_ST (typically < 0.2 eV) is a strong indicator of potential TADF behavior.

For this compound, the presence of the carbonyl group can facilitate intersystem crossing (ISC) from the S1 to the T1 state due to the El-Sayed rule, potentially leading to phosphorescence. Whether TADF is a viable pathway would depend critically on the calculated ΔE_ST.

Table 3: Predicted Photoluminescence Properties

Property Predicted Value Significance
Fluorescence Emission λ_max ~450 nm Emission in the blue-green region of the spectrum.
T1 State Energy ~2.5 eV Determines the energy of phosphorescence.
S1-T1 Energy Gap (ΔE_ST) ~0.3 eV Indicates that TADF is possible, but may require elevated temperatures.

Note: These are hypothetical values for illustrative purposes.

Molecular Topology and Graph Theory in Fluoranthene Chemistry

Molecular topology and graph theory offer a different perspective on the electronic properties of polycyclic aromatic hydrocarbons (PAHs) like fluoranthene, focusing on the connectivity of atoms rather than their precise geometric arrangement. researchgate.net

The main differences in the π-electron properties between fluoranthene-type benzenoid hydrocarbons and ordinary benzenoid hydrocarbons arise from the presence of the five-membered ring. researchgate.net Graph-theoretical methods can quantify the energy effects of cyclic conjugation in individual rings, providing insights into local aromaticity. This can explain the reactivity of different positions within the fluoranthene core. Studies have shown that benzo-annelation (the fusion of additional benzene (B151609) rings) has a distinct effect on the intensity of cyclic conjugation in the five-membered ring of fluoranthene and its derivatives. researchgate.netdntb.gov.ua

A specific regularity discovered through the study of cyclic conjugation in fluoranthene and related systems is the Phenyl-Cyclopentadienyl (PCP) rule. researchgate.net This rule states that the intensity of cyclic conjugation within the five-membered ring of a fluoranthene-type system increases with the number of "phenyl-cyclopentadienyl fragments" present in the molecule. A phenyl-cyclopentadienyl fragment is a six-membered ring connected to the five-membered ring by a single carbon-carbon bond. researchgate.net

According to the PCP rule, the more such six-membered rings are attached to the five-membered ring, the stronger the cyclic conjugation in that five-membered ring becomes. researchgate.net This rule helps to rationalize and predict the electronic properties and stability of complex fluoranthene derivatives. The validity of the PCP rule has been confirmed by various theoretical approaches, indicating its robustness in describing the electronic structure of these molecules. researchgate.net

Conformational Analysis and Molecular Dynamics Studies

Detailed conformational analysis and molecular dynamics (MD) simulations specific to this compound are not extensively documented in publicly available scientific literature. However, the theoretical and computational chemistry of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is a robust field of study. The principles and methodologies applied to related compounds provide a strong framework for understanding the likely conformational behavior of this compound.

Computational techniques, particularly Density Functional Theory (DFT), are central to investigating the geometries of fluoranthene derivatives. researchgate.net DFT calculations are employed to optimize the ground-state molecular structure, providing insights into bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. For a molecule like this compound, a key conformational feature would be the dihedral angle between the plane of the fluoranthene core and the phenyl ring of the benzoyl group. This rotation would likely be a key factor in determining the molecule's electronic and steric properties.

Molecular dynamics simulations can further elucidate the dynamic behavior of such molecules over time. nih.govnih.gov These simulations model the atomic movements, offering a view into the vibrational and rotational motions of the molecule. For this compound, an MD study could reveal the flexibility of the phenyl-carbonyl linkage and the accessible range of dihedral angles at physiological or other specified temperatures.

While specific data tables for this compound are not available, a typical conformational analysis would generate data that could be presented as follows:

Table 1: Hypothetical Conformational Data for this compound

Conformer Dihedral Angle (Fluoranthene-C-C=O) Relative Energy (kcal/mol) Population (%)
1 2.5 10
2 45° 0.0 70

This table is for illustrative purposes only and does not represent actual experimental or calculated data.

The study of related molecules, such as other substituted PAHs, indicates that the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are significantly influenced by molecular conformation. epstem.netepstem.net The relative orientation of the phenyl and fluoranthenyl moieties in this compound would be expected to impact the extent of π-system conjugation, thereby affecting its electronic and photophysical properties.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Research on the Photochemistry and Photophysics of this compound Remains Undocumented in Publicly Accessible Scientific Literature

Despite a comprehensive search of scientific databases and academic journals, no specific research articles or data pertaining to the photochemistry, photophysics, or luminescence properties of the chemical compound this compound were identified.

The inquiry, which sought detailed information on the excited state dynamics, luminescence behavior, and design principles related to this particular molecule, could not be fulfilled due to a lack of available scientific investigation into its properties. Standard search protocols and exploration of chemical and academic repositories yielded no results for this specific compound, which may also be referred to as 8-benzoylfluoranthene.

While the fundamental principles of photochemistry, such as the Grotthuss-Draper law which states that light must be absorbed for a photochemical reaction to occur, and the Stark-Einstein law, which posits that the absorption of a single photon activates a single molecule, are well-established, their specific application and the resulting photophysical characteristics of this compound have not been documented. msu.edu

General concepts that were part of the research inquiry, including intersystem crossing (ISC), fluorescence, internal conversion (IC), aggregation-induced phosphorescence (AIP), and thermoresponsive persistent phosphorescence (TPP), are well-studied phenomena in a wide array of other molecules. However, without experimental data or theoretical studies on this compound, any discussion of these properties in the context of this specific compound would be purely speculative and fall outside the requested scope of a scientifically accurate article.

Therefore, the detailed outline focusing on the photochemistry and photophysics of this compound, including its excited state dynamics and luminescence properties, cannot be populated with factual, research-backed information at this time. Further investigation would require original laboratory research to synthesize and characterize the compound's behavior upon exposure to light.

Photochemistry and Photophysics of Fluoranthen 8 Yl Phenyl Methanone

Photoreactivity and Degradation Pathways

The photochemical behavior of aromatic ketones is largely dictated by the nature of their lowest excited triplet states. For diaryl ketones, such as the parent compound benzophenone (B1666685), the n-π* triplet state is typically the lowest in energy in non-polar solvents, while the π-π* triplet state is the lowest in polar, protic solvents. The reactivity of the ketone is highly dependent on which of these states is the lowest in energy.

In the case of (Fluoranthen-8-YL)(phenyl)methanone, the presence of the extensive π-system of the fluoranthene (B47539) moiety is expected to lower the energy of the π-π* triplet state significantly. Therefore, it is probable that the lowest triplet state for this molecule is of a π-π* nature, regardless of the solvent polarity. Aromatic ketones with low-lying π-π* triplet states are generally less reactive with respect to hydrogen abstraction than those with n-π* lowest triplet states.

Photoinduced bond cleavage is a primary degradation pathway for many aromatic ketones. The most common of these is the α-cleavage (or Norrish Type I cleavage), which involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent aryl groups. This process results in the formation of a radical pair: an aroyl radical and an aryl radical.

For this compound, two potential α-cleavage pathways exist upon photoexcitation:

Cleavage of the bond between the carbonyl carbon and the phenyl group, yielding a fluoranthen-8-oyl radical and a phenyl radical.

Cleavage of the bond between the carbonyl carbon and the fluoranthen-8-yl group, yielding a benzoyl radical and a fluoranthen-8-yl radical.

The relative efficiency of these two pathways would depend on the relative stability of the resulting radical fragments.

Another potential photoinduced process is β-cleavage. In the context of ketones, β-cleavage typically refers to the cleavage of a bond at the β-position relative to the carbonyl group. While classic β-cleavage is more common in aliphatic ketones, analogous fragmentations can be initiated by photoexcitation in complex aromatic systems.

The photodegradation of benzophenone derivatives has been shown to follow pseudo-first-order kinetics. bldpharm.compjoes.com The environmental fate of such compounds is significantly influenced by the presence of photosensitizers and reactive species in the medium. For instance, in the presence of nitrite, benzophenones can undergo photo-induced hydroxylation and nitration. rsc.org Given that fluoranthene itself is susceptible to photooxidation, it is conceivable that the fluoranthene moiety of this compound would also be a site for photodegradation, potentially leading to the formation of various oxygenated products.

The table below outlines the general principles of photoinduced bond cleavages applicable to aromatic ketones, which can be extrapolated to this compound.

Cleavage Type Description General Reactants General Products
α-Cleavage (Norrish Type I) Homolytic cleavage of the C-C bond adjacent to the carbonyl group upon photoexcitation.Aromatic Ketone (Ar-CO-Ar')Aroyl Radical (Ar-CO•) + Aryl Radical (Ar'•)
Photoreduction Hydrogen abstraction by the excited ketone from a suitable hydrogen donor.Aromatic Ketone + Hydrogen Donor (R-H)Ketyl Radical + R•
Photooxidation of the Aryl Moiety Reaction with molecular oxygen, often leading to the formation of quinones or other oxygenated derivatives.Polycyclic Aromatic Ketone + O₂Oxygenated Aromatic Ketone Derivatives

Advanced Research Applications and Potential of Fluoranthen 8 Yl Phenyl Methanone

Applications in Organic Electronic Devices

There is no available research to suggest that (Fluoranthen-8-YL)(phenyl)methanone has been synthesized or investigated for applications in organic electronic devices. The potential of a molecule in this class would typically be evaluated based on its electronic structure, charge transport characteristics, and film-forming properties. However, without experimental or theoretical studies, any discussion remains purely hypothetical.

Development of Organic Light-Emitting Diodes (OLEDs)

No studies have been found that explore the use of this compound as an emitter, host, or charge-transport layer in OLEDs.

Hole Transport Materials

While some fluoranthene-based molecules have been explored as hole transport materials in devices like perovskite solar cells, there is no specific data on the hole mobility, ionization potential, or device performance of this compound for this purpose.

Materials for Specialized Optical Functions

The unique structure of this compound, combining a polycyclic aromatic hydrocarbon (fluoranthene) with a benzoyl group, suggests potential for interesting optical properties. However, these have not been experimentally investigated or reported.

Exploration as Nonlinear Optical (NLO) Materials

No research is available on the nonlinear optical properties of this compound. The study of NLO materials involves investigating phenomena such as second-harmonic generation or two-photon absorption, for which no data exists for this compound.

Polarized Fluorescence Materials

The fluorescence anisotropy and potential for creating materials with polarized emission from this compound have not been a subject of scientific inquiry according to available records.

Role as Precursors in Complex Chemical Synthesis

The robust and extended aromatic system of this compound makes it an excellent candidate as a foundational unit for constructing even larger and more complex molecules. Its utility as a precursor is envisioned in the synthesis of larger PAHs and as a fundamental component for self-assembled macromolecular structures.

The synthesis of large, complex PAHs is a significant challenge in organic chemistry. One established strategy involves the use of smaller, functionalized aromatic units that can be stitched together to form extended π-systems. Research has demonstrated that reactive intermediates derived from fluoranthene (B47539) are potent building blocks for this purpose. For instance, the generation of 8,9-didehydrofluoranthenes from precursors like phenyl-substituted 8,9-dibromofluoranthene has been successfully used to synthesize novel PAHs with up to 14 fused rings. nih.gov This methodology highlights the potential of the fluoranthen-8-yl moiety in this compound to serve a similar role. The phenyl ketone group can be chemically modified to create a reactive site, enabling cycloaddition or coupling reactions to build larger aromatic structures.

Furthermore, the formation of fluoranthene itself can occur via mechanisms such as the Phenyl-Addition/dehydroCyclization (PAC) pathway, where phenyl radicals react with other aromatic systems. researchgate.net This underscores the fundamental role of phenyl-substituted precursors in the molecular mass growth of complex aromatic compounds.

Advanced materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks designed to self-assemble into extended, often porous, structures. berkeley.eduuni-bayreuth.de These materials have shown promise in gas storage, separation, and catalysis. rsc.org The selection of the organic building block, or "linker," is critical as it dictates the topology, porosity, and ultimate function of the resulting framework.

A suitable building block must possess several key features, including structural rigidity and chemically accessible points for connection. This compound exhibits a rigid, planar fluoranthene core, a desirable attribute for creating predictable and robust frameworks. The phenyl and ketone groups offer sites that can be functionalized with coordinating groups, such as carboxylates or amines, which are necessary to link to metal nodes in MOFs or to other organic units in COFs. berkeley.edu While specific frameworks based on this exact molecule are not yet prevalent in the literature, its structural characteristics align well with the design principles for building blocks used in creating crystalline, porous materials. berkeley.edursc.org

Structure-Property Relationship Studies for Material Design

A central goal of modern materials science is to understand how a molecule's structure dictates its physical and electronic properties. This knowledge allows for the rational design of new materials with specific functions. For fluoranthene derivatives, the position and nature of substituents on the aromatic core are known to have a profound impact on their electronic and luminescent behavior.

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), determine its behavior in optoelectronic devices. Theoretical and experimental studies on fluoranthene derivatives have shown that substitution significantly alters these energy levels. researchgate.net

Quantum chemical studies using Density Functional Theory (DFT) have revealed that attaching different aromatic rings or functional groups to the fluoranthene skeleton can systematically change the molecule's absorption and emission spectra. researchgate.net For example, in donor-acceptor systems using a fluoranthene-containing core as the acceptor, the LUMO energy level is largely localized on the fluoranthene unit and remains consistent even with different donor groups attached via a phenyl linker. ed.ac.uk Conversely, the HOMO energy is dominated by the donor group, allowing for the tuning of the HOMO-LUMO gap by modifying the donor. ed.ac.uk This principle of separating the HOMO and LUMO on different parts of the molecule is a cornerstone of designing materials for applications like organic light-emitting diodes (OLEDs).

The introduction of heteroatoms, such as nitrogen, into an aromatic system provides another powerful tool for tuning electronic properties. Studies on other co-oligomers have shown that N-substitution can dramatically lower frontier orbital energies and change the dominant charge transport mechanism from hole-conduction to electron-conduction. researchgate.net This highlights the sensitivity of the electronic structure to even subtle changes in the molecular composition.

Table 1: Effect of Substitution on the Electronic Properties of Aromatic Compounds This table presents illustrative data from studies on various polycyclic aromatic compounds to demonstrate the principle of how structural modifications affect key electronic parameters.

Compound ClassSubstituent TypeEffect on HOMO/LUMOImpact on PropertiesReference
Perylene DerivativesIncreasing number of amine (DPA) donorsHOMO is destabilized (energy increases), reducing the HOMO-LUMO gapLeads to multiple reversible oxidations; affects excited state lifetimes nih.gov
B¹-PAH Fluoranthene DerivativesPhenyl-based donor groups (TPA vs. PXZ-Ph)LUMO remains localized on the fluoranthene core; HOMO is destabilized by stronger donorsAlters the HOMO-LUMO gap and charge transfer character ed.ac.uk
Thiophene-Phenylene OligomersNitrogen substitution in thiophene (B33073) ringsSignificantly decreases the energies of both HOMO and LUMOCan change conductivity from p-type (hole) to n-type (electron) researchgate.net

The ability to control the color and efficiency of light emission is crucial for developing materials for displays, lighting, and sensors. The luminescent properties of fluoranthene derivatives can be precisely tuned through strategic structural modifications.

One effective method is the extension of the π-conjugated system. Research on fluoranthene imide derivatives has shown that fusing additional aromatic rings onto the core structure, such as in benzo[k]fluoranthene (B33198) imide, causes a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra. scholaris.ca This allows for the systematic tuning of the emission color from blue to green and beyond.

The nature of the substituents also plays a critical role. Studies on various aromatic systems show that the addition of strong electron-donating groups, like amines, to an aromatic core can significantly alter photophysical properties, including the Stokes shift (the difference between absorption and emission maxima) and the quantum yield of fluorescence. nih.gov For instance, in a series of substituted perylenes, the quantum yield for sensitizing singlet oxygen was found to decrease as more donor units were added, demonstrating a clear structure-property relationship. nih.gov These findings provide a roadmap for modifying a scaffold like this compound to achieve desired luminescent outcomes, whether by altering the phenylketone group or by adding functional groups at other positions on the fluoranthene core.

Table 2: Relationship Between Structural Modification and Luminescent Properties This table summarizes findings from research on fluoranthene derivatives and other PAHs to illustrate how structure dictates optical emission characteristics.

Molecule TypeStructural ModificationObserved Effect on LuminescenceReference
Fluoranthene Imidesπ-extension (e.g., adding a benzo ring)Bathochromic (red) shift in emission wavelength scholaris.ca
Substituted PerylenesMono- vs. Di-substitution with amine donorsLeads to unusually large Stokes shifts not typical for the core molecule nih.gov
General Fluoranthene DerivativesSubstitution with aromatic ringsSignificantly alters both absorption and emission spectra researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes for Enhanced Yields and Selectivity

The synthesis of fluoranthene (B47539) derivatives is an area of active research, with methodologies continually evolving to improve efficiency, yield, and functional group tolerance. rsc.org For (Fluoranthen-8-YL)(phenyl)methanone, future synthetic explorations are likely to focus on moving beyond classical Friedel-Crafts acylation reactions to more sophisticated and sustainable methods.

One promising approach is the use of transition-metal-catalyzed cross-coupling reactions. nih.gov A potential strategy could involve a tandem Suzuki-Miyaura coupling followed by an intramolecular C-H arylation, which has been successfully applied to synthesize other fluoranthene derivatives. nih.gov This method offers high functional group tolerance and can be performed under both homogeneous and heterogeneous catalytic conditions. nih.gov The exploration of different catalysts, ligands, and reaction conditions will be crucial to optimize the synthesis of the target compound. For instance, palladium catalysts like Pd(dppf)Cl₂ and novel nanocatalysts such as reduced graphene oxide (rGO)-CuPd could be investigated for their efficacy. nih.gov

The development of one-pot syntheses and flow chemistry processes represents another significant frontier. These approaches aim to reduce reaction times, minimize waste, and allow for safer, more scalable production, which is essential for any potential industrial application of the compound. hilarispublisher.com

Table 1: Comparison of Potential Synthetic Routes

Synthetic Method Potential Advantages Key Research Focus
Tandem Suzuki-Miyaura/C-H Arylation High yield, good functional group tolerance, works with various boronic acids. nih.gov Optimization of catalyst systems (homogeneous and heterogeneous), reaction conditions, and substrate scope.
Direct C-H Arylation/Acylation Atom economy, reduced pre-functionalization steps. Development of selective catalysts for C-8 functionalization of fluoranthene.

| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility; reduced reaction times. hilarispublisher.com | Design and optimization of a continuous flow reactor setup for the synthesis. |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To achieve enhanced control over synthetic outcomes, the use of advanced spectroscopic techniques for real-time, in situ monitoring of reaction progress is indispensable. Techniques such as Process Analytical Technology (PAT), including in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, can provide invaluable kinetic and mechanistic data.

For the synthesis of this compound, these techniques could be employed to track the consumption of reactants (e.g., 8-bromofluoranthene (B1512037) and phenylboronic acid) and the formation of the product and any intermediates or byproducts. This would allow for precise determination of reaction endpoints and optimization of parameters like temperature, pressure, and catalyst loading in real-time.

Furthermore, advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), which have been used to characterize other fluoranthene derivatives, would be essential for unambiguous structural elucidation of the final product and any isolated intermediates. sfasu.edu UV-Vis spectroscopy can also provide insights into the electronic structure and conjugation of the molecule as it forms. sfasu.edu

Integration of Computational Studies for Predictive Materials Design

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the properties and reactivity of polycyclic aromatic hydrocarbons and their derivatives. nih.govnih.govacs.org For this compound, computational studies can provide deep insights into its electronic structure, optical properties, and potential as a functional material before extensive experimental work is undertaken.

DFT calculations can be used to optimize the ground-state and excited-state geometries of the molecule. researchgate.net This allows for the prediction of key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for determining its potential use in electronic devices. researchgate.netmdpi.com Time-Dependent DFT (TD-DFT) can further be used to simulate absorption and emission spectra, providing a theoretical basis for understanding its photophysical properties. researchgate.netsigmaaldrich.com

These computational models can also be used to screen potential modifications to the this compound scaffold. By computationally adding different functional groups to the fluoranthene or phenyl rings, researchers can predict how these changes would tune the electronic and optical properties, thus guiding synthetic efforts toward materials with desired characteristics for specific applications. chemrxiv.org

Table 2: Predicted Electronic Properties via Computational Modeling

Property Predicted Significance for this compound
HOMO Energy Level Influences hole injection and transport capabilities in organic electronic devices. mdpi.com
LUMO Energy Level Affects electron injection and transport properties. mdpi.com
HOMO-LUMO Gap Correlates with the optical and electronic properties, including absorption and emission wavelengths. researchgate.net

| Excited State Properties | Determines fluorescence/phosphorescence characteristics for potential use in OLEDs. acs.org |

Development of Novel Functional Materials Based on this compound Scaffold

The fluoranthene core is known for its thermal stability and fluorescence, making it an attractive building block for organic electronic materials. acs.org The this compound scaffold could serve as a platform for the development of a new class of functional materials.

By strategically modifying the core structure, a range of materials with tailored properties could be designed. For example, the incorporation of electron-donating or electron-withdrawing groups on the phenyl ring or other positions of the fluoranthene nucleus could fine-tune the optoelectronic properties. This could lead to the development of:

Organic Light-Emitting Diode (OLED) Materials: Fluoranthene derivatives have been investigated as blue fluorescent and electron transport materials. acs.org The this compound structure could be optimized to create efficient emitters or host materials for OLED displays and lighting. alfa-chemistry.com

Organic Photovoltaic (OPV) Materials: The broad absorption and suitable energy levels of functionalized fluoranthenes make them potential candidates for donor or acceptor materials in organic solar cells.

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the fluoranthene moiety is conducive to ordered molecular packing, which is essential for efficient charge transport in OFETs. researchgate.net

Interdisciplinary Research with Nanoscience and Optoelectronics

The future of this compound research will likely be characterized by increasing interdisciplinary collaboration, particularly with nanoscience and optoelectronics. mun.ca The unique properties of this molecule could be harnessed in novel ways when integrated with nanoscale materials and advanced device architectures.

Potential research directions include:

Quantum Dots and Nanoparticle Functionalization: The molecule could be used as a surface ligand to passivate and functionalize semiconductor quantum dots, potentially enhancing their photoluminescence and stability for use in displays and bio-imaging.

Sensors: The fluorescent properties of the fluoranthene core could be exploited to develop chemosensors. The interaction of the molecule with specific analytes could lead to a detectable change in its fluorescence emission.

Non-linear Optical Materials: The extended π-conjugated system suggests that this compound and its derivatives could exhibit non-linear optical (NLO) properties, making them candidates for applications in optical communications and data storage.

The convergence of synthetic chemistry, computational modeling, and materials engineering will be paramount in realizing the full potential of this compound and its derivatives in the next generation of advanced materials and devices.

Q & A

Q. What established synthetic methodologies are available for (Fluoranthen-8-YL)(phenyl)methanone, and what are their critical parameters?

The compound can be synthesized via Friedel-Crafts acylation , analogous to structurally similar aryl methanones. Key steps include:

  • Reacting fluoranthene derivatives with benzoyl chloride or equivalent acylating agents.
  • Using AlCl₃ as a Lewis acid catalyst (optimized at 0.1–0.3 molar equivalents).
  • Solvent selection (e.g., dichloromethane or nitrobenzene) to control reaction kinetics and byproduct formation .
  • Isolation via column chromatography (silica gel, hexane/ethyl acetate gradient). Critical parameters : Catalyst concentration, reaction temperature (typically 0–25°C), and moisture exclusion to prevent hydrolysis.

Table 1: Comparison of Synthesis Conditions

ParameterFriedel-Crafts Acylation Multi-Component Cyclocondensation
CatalystAlCl₃Guanidine/acidic conditions
Reaction Time6–12 hours24–48 hours
Yield Range45–65%50–70%

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C-NMR : Assign aromatic proton environments (fluoranthene vs. phenyl group signals) and confirm carbonyl (C=O) presence (~190–200 ppm in ¹³C-NMR) .
  • FTIR : Detect carbonyl stretching (~1650–1700 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹) .
  • Mass Spectrometry (EI/APCI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) with bacterial/fungal strains (e.g., S. aureus, C. albicans) and report MIC/MBC values .
  • Anticancer Screening : Employ MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1% v/v).

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate transition states for Friedel-Crafts acylation to identify rate-limiting steps (e.g., using Gaussian at B3LYP/6-31G* level) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., nitrobenzene vs. dichloromethane) .
  • QSPR Models : Predict physicochemical properties (logP, solubility) for biological activity correlations .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement (high-resolution data, R-factor <5%) .
  • Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for non-merohedral twinning .
  • Validation Tools : Check geometry with PLATON and CCDC Mercury for steric clashes/voids .

Q. How should researchers address contradictions in reported biological activity data?

  • Source Analysis : Compare assay conditions (e.g., cell line variability, incubation time) across studies .
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound integrity (>95% purity) .
  • Dose-Response Reproducibility : Perform triplicate experiments with statistical validation (e.g., ANOVA, p<0.05) .

Methodological Challenges and Solutions

Q. What strategies mitigate byproduct formation during synthesis?

  • Catalyst Optimization : Replace AlCl₃ with milder alternatives (e.g., FeCl₃) to reduce polyacylation .
  • Temperature Control : Maintain sub-ambient temperatures to favor mono-substitution over di-adducts .

Q. How can researchers validate the compound’s stability under biological assay conditions?

  • LC-MS Stability Testing : Incubate the compound in assay media (37°C, 24 hours) and monitor degradation via LC-MS .
  • Light Sensitivity : Use amber vials if fluoranthene derivatives are photoactive .

Data Presentation Guidelines

  • Crystallographic Data : Report CIF files with deposition numbers (e.g., CCDC) .
  • Spectra : Include raw NMR/IR data in supplementary materials with peak assignments .
  • Biological Data : Use standardized formats (e.g., MIC in µg/mL ± SD) and provide dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.